REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH2:6][C:7]([OH:9])=O)[C:3]([OH:5])=[O:4].[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([N:16]2[C:7](=[O:9])[CH2:6][CH:2]([C:3]([OH:5])=[O:4])[CH2:1]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
|
C=C(C(=O)O)CC(=O)O
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Name
|
|
Quantity
|
9.15 g
|
Type
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reactant
|
Smiles
|
C1(CCCCC1)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Cool
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1CC(CC1=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |